N-[6-(4-Hydroxyphenyl)-1h-Indazol-3-Yl]butanamide
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Overview
Description
N-(6-(4-hydroxyphenyl)-1H-indazol-3-yl)butyramide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indazole core, which is a bicyclic structure containing nitrogen atoms, and a hydroxyphenyl group, which contributes to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(4-hydroxyphenyl)-1H-indazol-3-yl)butyramide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as palladium complexes, and solvents like acetic acid to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(6-(4-hydroxyphenyl)-1H-indazol-3-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The indazole core can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the indazole core .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(6-(4-hydroxyphenyl)-1H-indazol-3-yl)butyramide exerts its effects involves interactions with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to changes in cellular signaling pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, which contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)acetamide: Known for its use as an analgesic and antipyretic agent.
N-(4-hydroxyphenyl)retinamide: Studied for its anticancer properties and ability to induce apoptosis in cancer cells.
Uniqueness
N-(6-(4-hydroxyphenyl)-1H-indazol-3-yl)butyramide is unique due to its indazole core, which imparts distinct chemical and biological properties. This structure allows for a range of chemical modifications and interactions that are not possible with simpler compounds like N-(4-hydroxyphenyl)acetamide .
Properties
Molecular Formula |
C17H17N3O2 |
---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
N-[6-(4-hydroxyphenyl)-1H-indazol-3-yl]butanamide |
InChI |
InChI=1S/C17H17N3O2/c1-2-3-16(22)18-17-14-9-6-12(10-15(14)19-20-17)11-4-7-13(21)8-5-11/h4-10,21H,2-3H2,1H3,(H2,18,19,20,22) |
InChI Key |
VCIZMGNKKFEEHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NNC2=C1C=CC(=C2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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